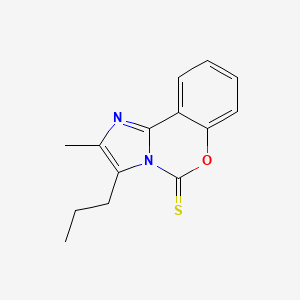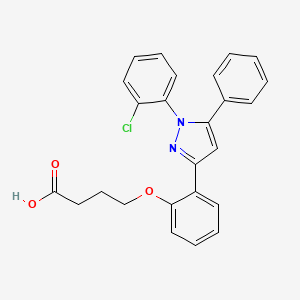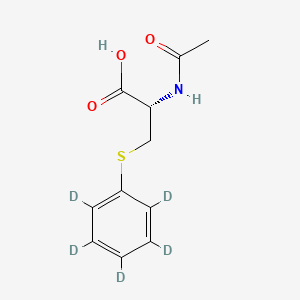
Rolusafine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolusafine is an investigational antifungal agent primarily used for research purposes. It is known for its potential in treating fungal infections. The molecular formula of this compound is C19H18N2O2, and it has a molecular weight of 306.36 g/mol . The compound is characterized by its off-white to light yellow solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rolusafine involves the reaction of 2-(4-ethylphenoxy)-4’-methoxy-3,3’-bipyridine. The preparation method typically includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, the stock solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and saline .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in controlled laboratory settings for research purposes. The preparation involves precise measurements and conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Rolusafine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Rolusafine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal properties and reaction mechanisms.
Biology: Investigated for its effects on fungal cell structures and functions.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of antifungal agents and related products
Mechanism of Action
The mechanism of action of Rolusafine involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in fungal cell wall synthesis, making it effective against a broad spectrum of fungal species .
Comparison with Similar Compounds
Fluconazole: Another antifungal agent used to treat fungal infections.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against various fungal pathogens.
Comparison: Rolusafine is unique in its specific molecular structure and mechanism of action. Unlike Fluconazole and Itraconazole, which primarily inhibit ergosterol synthesis, this compound disrupts fungal cell membranes directly. This unique mode of action makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2089153-78-4 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-3-(4-methoxypyridin-3-yl)pyridine |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3 |
InChI Key |
MSNOIIKZIMJCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
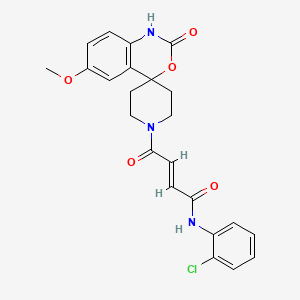

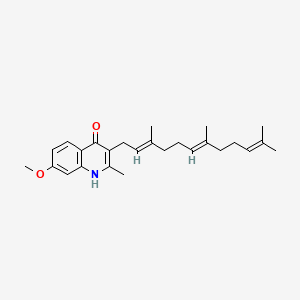

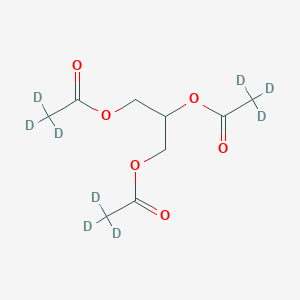
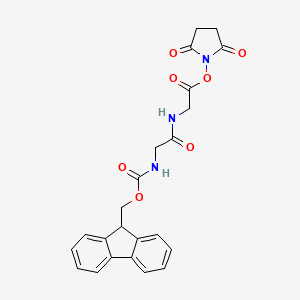
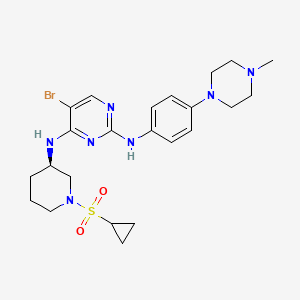

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
